Estrone Sulfate

Description

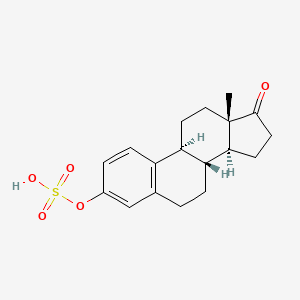

Structure

3D Structure

Properties

IUPAC Name |

[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O5S/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22)/t14-,15-,16+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKKFKPJIXZFSSB-CBZIJGRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1240-04-6 (potassium salt), 438-67-5 (hydrochloride salt) | |

| Record name | Estrone hydrogen sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50891501 | |

| Record name | Estrone sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Estrone sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001425 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

481-97-0 | |

| Record name | Estrone sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=481-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estrone hydrogen sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estrone sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04574 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Estrone sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxyestra-1,3,5(10)-trien-17-one hydrogen sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESTRONE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QTL48N278K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Estrone sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001425 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

254.5 °C | |

| Record name | Estrone sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001425 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

In Vitro Estrone Sulfate Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biosynthesis of estrone sulfate, a critical metabolic pathway in estrogen homeostasis. This document details the core components of the pathway, experimental protocols for its study, and quantitative data to support research and development in endocrinology and drug metabolism.

Introduction

This compound (E1S) is the most abundant circulating estrogen, serving as a reservoir for the more potent estrone (E1) and estradiol (E2).[1] The conversion of estrone to this compound is a key inactivation step, modulating the biological activity of estrogens. This biotransformation is primarily catalyzed by the cytosolic enzyme estrogen sulfotransferase (SULT1E1).[2] The in vitro study of this pathway is essential for understanding estrogen metabolism, identifying potential endocrine disruptors, and developing novel therapeutics targeting hormone-dependent diseases.

The Core Biosynthesis Pathway

The in vitro biosynthesis of this compound is a single-step enzymatic reaction:

-

Substrate: Estrone (E1)

-

Enzyme: Estrogen sulfotransferase (SULT1E1)

-

Sulfate Donor: 3'-phosphoadenosine-5'-phosphosulfate (PAPS)

-

Product: this compound (E1S)

The reaction involves the transfer of a sulfonate group from PAPS to the hydroxyl group of estrone, catalyzed by SULT1E1.[2]

Quantitative Data

The following tables summarize key quantitative data for the in vitro biosynthesis of this compound, focusing on the primary enzyme, human SULT1E1.

Table 1: Kinetic Parameters of Human SULT1E1

| Substrate | Km (nM) | Vmax (pmol/min/mg) | Catalytic Efficiency (Vmax/Km) | Reference |

| Estrone | ~5-20 | Not consistently reported | Not consistently reported | [2] |

| 17β-Estradiol | 4 | Not consistently reported | Not consistently reported | [2] |

| 1-Hydroxypyrene | 6.4 ± 0.8 | 158 ± 19 | 24.7 | [3] |

Note: Vmax values can vary significantly depending on the purity and specific activity of the enzyme preparation, as well as assay conditions.

Table 2: Optimal Reaction Conditions for Human SULT1E1

| Parameter | Optimal Value | Reference |

| pH | 6.5 - 7.4 | [4][5][6] |

| Temperature | 37°C | [4][5][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of in vitro this compound biosynthesis.

Purification of Recombinant Human SULT1E1

A common method for obtaining active SULT1E1 is through expression in E. coli and subsequent purification.

Protocol:

-

Expression:

-

Transform competent E. coli cells (e.g., BL21) with a pGEX expression vector containing the human SULT1E1 cDNA.

-

Grow the transformed cells in LB medium containing ampicillin at 37°C until the OD600 reaches approximately 0.5.

-

Induce protein expression with 0.1 mM IPTG and incubate for 8 hours at 25°C.[7]

-

Harvest the cells by centrifugation.

-

-

Lysis and Affinity Chromatography:

-

Resuspend the cell pellet in an ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 8.0, 1 mM EDTA, 150 mM NaCl).[7]

-

Lyse the cells by sonication and centrifuge at 10,000 x g for 30 minutes at 4°C to pellet cellular debris.[7]

-

Apply the supernatant to a glutathione-Sepharose affinity column.

-

Wash the column extensively with the lysis buffer.

-

-

Thrombin Cleavage and Elution:

-

To cleave the GST tag, incubate the resin with a thrombin digestion buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 2.5 mM CaCl2) containing bovine thrombin at room temperature.[7]

-

Elute the purified, untagged SULT1E1.

-

Assess the purity of the recombinant SULT1E1 by SDS-PAGE. The expected molecular weight is approximately 35 kDa.[7][8][9]

-

In Vitro Estrone Sulfation Assay

This assay measures the enzymatic activity of SULT1E1 by quantifying the formation of this compound.

Materials:

-

Purified recombinant human SULT1E1

-

Estrone (substrate)

-

3'-phosphoadenosine-5'-phosphosulfate (PAPS; sulfate donor)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4, 5 mM MgCl2)[6]

-

Ice-cold acetonitrile (for reaction termination)

-

LC-MS/MS system for quantification

Protocol:

-

Reaction Setup:

-

Prepare a reaction mixture containing the reaction buffer, a specific concentration of estrone, and the purified SULT1E1 enzyme in a microcentrifuge tube.

-

Pre-incubate the mixture at 37°C for 3 minutes.[6]

-

-

Initiation and Incubation:

-

Initiate the reaction by adding a defined concentration of PAPS.

-

Incubate the reaction at 37°C for a specific time period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.[6]

-

-

Termination:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile.[6]

-

-

Quantification:

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound.

General Procedure:

-

Sample Preparation:

-

Chromatographic Separation:

-

Utilize a reverse-phase C18 column for chromatographic separation.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).

-

-

Mass Spectrometric Detection:

-

Operate a triple-quadrupole mass spectrometer in negative ion mode.

-

Use multiple reaction monitoring (MRM) for selective and sensitive detection of the precursor-to-product ion transition for this compound.

-

Note: Method validation, including assessment of linearity, precision, accuracy, and recovery, is crucial for reliable quantification.[10][12]

In Situ Synthesis of PAPS

For cell-based assays or more complex in vitro systems, the synthesis of the sulfate donor PAPS can be a limiting factor. Co-expression of PAPS synthetase (PAPSS) can provide an in situ source of PAPS.

Key Enzymes:

-

ATP sulfurylase: Catalyzes the formation of adenosine 5'-phosphosulfate (APS) from ATP and sulfate.[13]

-

APS kinase: Catalyzes the phosphorylation of APS to form PAPS.[13]

The bifunctional enzyme PAPS synthase 1 (PAPSS1) from humans contains both of these activities in a single protein.[13]

Conclusion

This technical guide provides a foundational understanding and practical methodologies for the in vitro study of this compound biosynthesis. The detailed protocols and quantitative data presented herein are intended to facilitate research into estrogen metabolism and the development of novel therapeutic strategies. For further inquiries, please refer to the cited literature.

References

- 1. This compound is a major source of local estrogen formation in human bone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potent Inhibition of Human Sulfotransferase 1A1 by 17α-Ethinylestradiol: Role of 3′-Phosphoadenosine 5′-Phosphosulfate Binding and Structural Rearrangements in Regulating Inhibition and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and validation of a fluorescence HPLC-based screening assay for inhibition of human estrogen sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Specific estrogen sulfotransferase (SULT1E1) substrates and molecular imaging probe candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human estrogen sulfotransferase (SULT1E1) pharmacogenomics: gene resequencing and functional genomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Inhibition of Human Sulfotransferases by Phthalate Monoesters [frontiersin.org]

- 7. Impact of Human SULT1E1 Polymorphisms on the Sulfation of 17β-Estradiol, 4-Hydroxytamoxifen and Diethylstilbestrol by SULT1E1 Allozymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SULT1E1 Enzyme Human Recombinant | ST1E1 Protein | ProSpec [prospecbio.com]

- 9. nkmaxbio.com [nkmaxbio.com]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. orbi.uliege.be [orbi.uliege.be]

- 13. Frontiers | Design of a biocatalytic cascade for the enzymatic sulfation of unsulfated chondroitin with in situ generation of PAPS [frontiersin.org]

estrone sulfate metabolism in breast cancer cells

An In-depth Technical Guide to Estrone Sulfate Metabolism in Breast Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

In postmenopausal women, the primary source of estrogens shifts from the ovaries to peripheral tissues, where circulating steroid precursors are converted into active estrogens. Breast tumors, particularly hormone-receptor-positive subtypes, can exploit these pathways to generate their own supply of estradiol (E2), a potent mitogen that drives tumor growth. While the aromatase pathway, which converts androgens to estrogens, is a well-established therapeutic target, the sulfatase pathway is emerging as a critical and often predominant mechanism for intratumoral estrogen production.[1][2]

This pathway utilizes this compound (E1S), the most abundant circulating estrogen conjugate, as a precursor.[2] Due to its hydrophilic nature, E1S cannot freely diffuse across cell membranes and requires active transport into cancer cells.[3][4] Once inside, it is metabolized to estrone (E1) and subsequently to the highly potent estradiol (E2), which binds to the estrogen receptor (ER), stimulating cell proliferation and tumor progression.[5][6] This guide provides a detailed technical overview of the core molecular machinery governing E1S metabolism in breast cancer cells, including transport mechanisms, enzymatic conversions, and regulatory processes. It also outlines key experimental protocols and summarizes quantitative data to facilitate further research and the development of novel therapeutic strategies targeting this vital pathway.

Molecular Mechanisms of this compound Metabolism

The metabolic journey of this compound from the bloodstream to its ultimate effect on gene transcription in a breast cancer cell is a multi-step process involving specialized transporters and enzymes. The balance of activity between activating and inactivating enzymes is a crucial determinant of the final concentration of bioactive estradiol within the tumor microenvironment.

Uptake of this compound

The entry of the hydrophilic E1S molecule into breast cancer cells is a rate-limiting step mediated by specific carrier proteins. The primary families of transporters implicated in this process are the Organic Anion-Transporting Polypeptides (OATPs) and the Sodium-Dependent Organic Anion Transporter (SOAT).

-

Organic Anion-Transporting Polypeptides (OATPs): OATPs, encoded by the SLCO gene family, are membrane-associated uptake transporters that facilitate the entry of a wide range of substrates, including E1S.[7] Several OATP isoforms are differentially expressed in breast cancer cells compared to normal breast epithelium.[8] Specifically, OATP1A2, OATP1B1, OATP1B3, OATP2B1, and OATP3A1 are often found to have exclusive or significantly higher expression in cancer cells.[8] Increased expression of OATP2B1, in particular, has been correlated with higher histological grade, a greater Ki-67 labeling index, and increased cell proliferation in ER-positive breast cancer cells upon E1S stimulation.[9] The transport efficiency of OATPs for E1S can be up to 10 times greater in hormone-dependent MCF-7 cells compared to hormone-independent lines.[8]

-

Sodium-Dependent Organic Anion Transporter (SOAT/SLC10A6): The SOAT protein has been identified in the ductal epithelium of the mammary gland and shows high expression in various breast pathologies, including intraductal carcinoma.[10] Stable transfection of T47D breast cancer cells with SOAT led to a significant increase in cell proliferation in response to physiologically relevant concentrations of E1S.[10]

Intracellular Metabolic Conversion

Once inside the cell, E1S undergoes a two-step enzymatic conversion to produce estradiol, the primary ligand for the estrogen receptor. This process is counterbalanced by an inactivation pathway that re-sulfates estrogens.

-

Hydrolysis by Steroid Sulfatase (STS): The first and crucial activating step is the hydrolysis of the sulfate group from E1S to yield unconjugated estrone (E1). This reaction is catalyzed by steroid sulfatase (STS), an enzyme localized on the endoplasmic reticulum.[1] STS activity is present in the vast majority of breast tumors, and its activity level is often significantly higher—by as much as 10-fold—than that of aromatase.[1][2] High levels of STS mRNA expression in tumors are associated with a poor prognosis, underscoring its importance in driving tumor growth.[11]

-

Conversion to Estradiol by 17β-Hydroxysteroid Dehydrogenase (17β-HSD): The resulting estrone (E1) is a relatively weak estrogen. It is subsequently converted to the highly potent estradiol (E2) by the reductive activity of 17β-hydroxysteroid dehydrogenase (17β-HSD) enzymes.[6] This conversion is a key step in amplifying the estrogenic signal within the cancer cell.

-

Inactivation by Estrogen Sulfotransferase (SULT1E1): To counterbalance the production of active estrogens, cells possess an inactivation pathway catalyzed by estrogen sulfotransferase (SULT1E1). This cytosolic enzyme transfers a sulfo group from the universal donor PAPS (3'-phosphoadenosine 5'-phosphosulfate) back onto estrogens, primarily at the 3-hydroxyl position, rendering them inactive.[12] Normal breast cells typically exhibit significantly higher SULT1E1 activity than breast cancer cells.[13] The reduction or loss of SULT1E1 expression in breast cancer cells is thought to be a critical event that leads to an increased growth response to estrogen stimulation.[14]

-

Efflux of Sulfated Estrogens by BCRP: The breast cancer resistance protein (BCRP), an ATP-binding cassette (ABC) transporter, has been shown to actively export sulfated estrogens, including E1S and E2S, out of the cell.[15] This efflux mechanism can contribute to the net balance of intracellular estrogens, although its precise role relative to the metabolic enzymes is still under investigation.

// Pathways E1S_ext -> OATP [label="Uptake"]; OATP -> E1S_int; E1S_int -> STS [label="Hydrolysis\n(Activation)"]; STS -> E1; E1 -> HSD17B [label="Reduction"]; HSD17B -> E2; E2 -> ER [label="Binding & Activation"]; ER -> ERE; ERE -> Proliferation [style=dashed];

// Inactivation and Efflux E1 -> SULT1E1 [label="Sulfation\n(Inactivation)", color="#EA4335", fontcolor="#EA4335"]; E2 -> SULT1E1 [color="#EA4335", fontcolor="#EA4335"]; SULT1E1 -> E1S_int [style=dashed, color="#EA4335"]; E1S_int -> BCRP [label="Efflux", color="#EA4335", fontcolor="#EA4335"]; BCRP -> E1S_ext [color="#EA4335"]; } caption: "Signaling Pathway of E1S Metabolism in Breast Cancer."

Differential Metabolism in Breast Cancer Subtypes

The activity of the sulfatase pathway varies significantly between hormone-dependent (ER-positive) and hormone-independent (ER-negative) breast cancer cell lines.

-

Hormone-Dependent Cells (e.g., MCF-7, T-47D): These cells show a high capacity for converting E1S into estradiol.[5] In intact MCF-7 and T-47D cells, estrone sulfatase activity is very intense.[16] This efficient conversion leads to significant biological responses, including increased cell proliferation and the expression of estrogen-responsive genes, even at physiologic concentrations of E1S (e.g., 0.1 nM).[5][6]

-

Hormone-Independent Cells (e.g., MDA-MB-231): In contrast, these cell lines exhibit very little or no conversion of E1S to estradiol in their intact state.[5] Interestingly, when these cells are homogenized, the measured sulfatase activity is found to be similar to that in homogenized hormone-dependent cells.[5][16] This suggests that in intact hormone-independent cells, the access of E1S to the STS enzyme is restricted, possibly due to lower expression of uptake transporters or differences in the subcellular localization of the enzyme.[5][16]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on E1S metabolism in breast cancer cells.

Table 1: Kinetic Parameters of this compound Uptake

| Cell Line | Transporter System | Km (μM) | Vmax (pmol/mg protein/min) | Citation(s) |

|---|---|---|---|---|

| T-47D | Carrier-mediated | 7.6 | 172 | [3][4] |

| MCF-7 | OATP-mediated | Not specified | Transport efficiency 10x higher than hormone-independent cells |[8] |

Table 2: Effects of this compound on Cell Proliferation and Gene Expression

| Cell Line | E1S Concentration | Endpoint Measured | Result | Citation(s) |

|---|---|---|---|---|

| MCF-7 | 0.1 nM | S-phase stimulation | Significant increase | [6] |

| MCF-7 | 100 nM | Increase in cell number (6 days) | Significant increase | [6] |

| MCF-7 | >100 nM | pS2, Progesterone Receptor | Stimulation |[6] |

Table 3: Comparative Enzyme Activity and Metabolism

| Parameter | Hormone-Dependent (MCF-7, T-47D) | Hormone-Independent (MDA-MB-231) | Citation(s) |

|---|---|---|---|

| E1S to E2 Conversion (intact cells) | High percentage | Very little or none | [5] |

| STS Activity (intact cells) | Very intense | Very low | [16] |

| STS Activity (homogenized cells) | High | High (similar to dependent) | [5][16] |

| SULT1E1 Activity | Low | Not specified (generally low in cancer lines) |[13][14] |

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used to investigate E1S metabolism.

Steroid Sulfatase (STS) Activity Assay (Radiometric)

This protocol is a standard method for the specific measurement of STS activity in cell lysates or tissue homogenates.[1][17]

Materials:

-

Cell or tissue homogenate in appropriate buffer (e.g., RIPA)

-

Phosphate buffer (pH 7.4)

-

Radiolabeled substrate: [6,7-3H]this compound ([3H]E1S)

-

Unlabeled E1S

-

Procedural loss monitor: [4-14C]Estrone ([14C]E1)

-

Toluene

-

Liquid scintillation cocktail and counter

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell/tissue lysate using a standard method (e.g., BCA assay).

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture. For each 100 µg of protein, add phosphate buffer (pH 7.4), [3H]E1S (e.g., 4 x 105 dpm), and unlabeled E1S to a final desired concentration (e.g., 20 µM).

-

Internal Standard: Add a known amount of [14C]E1 (e.g., 1 x 104 dpm) to each tube to monitor for procedural losses during extraction.

-

Initiate Reaction: Start the reaction by adding the protein lysate to the tube.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 4 hours).

-

Stop Reaction: Terminate the reaction by adding ice-cold toluene.

-

Extraction: Vigorously mix the tube to partition the unconjugated estrone (now a mix of 3H-labeled product and 14C-labeled standard) into the organic toluene phase, leaving the unreacted [3H]E1S in the aqueous phase.

-

Separation: Centrifuge to separate the phases and carefully transfer the upper toluene layer to a scintillation vial.

-

Scintillation Counting: Add scintillation cocktail and measure the 3H and 14C radioactivity using a liquid scintillation counter with dual-channel counting capabilities.

-

Calculation:

-

Correct the 3H counts for procedural loss based on the recovery of the 14C internal standard.

-

Calculate the amount of E1 formed based on the specific activity of the [3H]E1S substrate.

-

Express the final STS activity as pmol of E1 formed per hour per mg of protein.

-

Quantification of Estrone (E1) and Estradiol (E2)

Accurate measurement of low picomolar concentrations of E1 and E2 in cell culture media or lysates is critical. While immunoassays are common, mass spectrometry offers superior specificity and accuracy.[18]

Method 1: Radioimmunoassay (RIA)

-

Principle: A competitive binding assay where unlabeled estrogen from the sample competes with a known quantity of radiolabeled estrogen for binding to a limited number of specific antibody binding sites.

-

Procedure Outline:

-

Extraction: Purify steroids from the biological matrix using organic extraction (e.g., with diethyl ether) and often column chromatography to separate E1 and E2.[18]

-

Binding Reaction: Incubate the extracted sample with a specific primary antibody (e.g., anti-E2) and a tracer amount of radiolabeled E2 (e.g., [3H]E2).

-

Separation: Separate antibody-bound from free estrogen (e.g., using charcoal-dextran).

-

Detection: Quantify the radioactivity in the bound fraction using a scintillation counter.

-

Quantification: Determine the concentration of E2 in the sample by comparing its inhibition of tracer binding to a standard curve generated with known amounts of unlabeled E2.

-

-

Limitations: Prone to cross-reactivity and interference, especially at low concentrations. Requires a purification step for accuracy in postmenopausal-level samples.[18][19]

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Principle: Provides definitive identification and quantification based on the unique mass-to-charge ratio (m/z) of the target molecule and its fragments.

-

Procedure Outline:

-

Sample Preparation: Perform liquid-liquid or solid-phase extraction to isolate steroids. Derivatization may be required to improve ionization efficiency and sensitivity.

-

Chromatographic Separation (LC): Inject the extracted sample into a liquid chromatograph (e.g., HPLC or UPLC) to separate E1, E2, and other steroids based on their physicochemical properties.

-

Ionization: Eluted compounds are ionized (e.g., by electrospray ionization - ESI).

-

Mass Analysis (MS/MS): The tandem mass spectrometer first selects the parent ion corresponding to the mass of the estrogen of interest (e.g., E2). This ion is then fragmented, and a specific fragment ion is monitored for quantification. This process (Selected Reaction Monitoring - SRM) provides very high specificity.

-

Quantification: The analyte concentration is determined by comparing the peak area of the sample to that of a stable isotope-labeled internal standard, correcting for any matrix effects or losses during sample preparation.

-

-

Advantages: Considered the gold standard for steroid hormone measurement due to its high sensitivity and specificity.[18][20]

// Relationships Normal -> OATP [label="Low", color="#5F6368"]; Normal -> STS [label="Low", color="#5F6368"]; Normal -> SULT1E1 [label="High", color="#34A853"];

ER_pos -> OATP [label="High", color="#EA4335"]; ER_pos -> STS [label="High", color="#EA4335"]; ER_pos -> SULT1E1 [label="Low", color="#EA4335"];

ER_neg -> OATP [label="Low / Variable", color="#FBBC05"]; ER_neg -> STS [label="Very Low", color="#FBBC05"]; ER_neg -> SULT1E1 [label="Low", color="#EA4335"]; } caption: "Logical Relationship of Key Proteins in Breast Cancer."

Therapeutic Implications and Conclusion

The significant contribution of the sulfatase pathway to the production of mitogenic estrogens in breast tumors makes it an attractive target for endocrine therapy.[11] The high prevalence and activity of STS in breast tumors, compared to aromatase, suggest that inhibiting this enzyme could be a highly effective strategy, particularly in cases resistant to aromatase inhibitors.[1] Potent, irreversible STS inhibitors have been developed and have shown the ability to almost completely block STS activity in clinical trials, leading to significant reductions in serum estrogen concentrations and evidence of disease stabilization.[11]

Furthermore, the dependence of this pathway on the uptake of E1S presents OATP transporters as another potential therapeutic target.[8] Inhibiting E1S uptake could effectively starve the tumor of the necessary precursor for estrogen synthesis.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Involvement of estrone-3-sulfate transporters in proliferation of hormone-dependent breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]

- 5. Metabolism and biologic response of estrogen sulfates in hormone-dependent and hormone-independent mammary cancer cell lines. Effect of antiestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound promotes human breast cancer cell replication and nuclear uptake of estradiol in MCF-7 cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Estrone-3-Sulphate, a Potential Novel Ligand for Targeting Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential role of organic anion-transporting polypeptides in estrone-3-sulphate uptake by breast epithelial cells and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Organic anion transporting polypeptide 2B1 expression correlates with uptake of estrone-3-sulfate and cell proliferation in estrogen receptor-positive breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Estrone-3-Sulfate Stimulates the Proliferation of T47D Breast Cancer Cells Stably Transfected With the Sodium-Dependent Organic Anion Transporter SOAT (SLC10A6) [frontiersin.org]

- 11. Steroid sulfatase: a new target for the endocrine therapy of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Estrogen sulfotransferases in breast and endometrial cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biomedres.us [biomedres.us]

- 15. Breast cancer resistance protein exports sulfated estrogens but not free estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Estrone sulfatase activity and effect of antiestrogens on transformation of this compound in hormone-dependent vs. independent human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Measurement of steroid sulfatase activity [bio-protocol.org]

- 18. ascopubs.org [ascopubs.org]

- 19. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Measuring serum oestrogen levels in breast cancer survivors using vaginal oestrogens: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

The Intracrine Engine: A Technical Guide to the Role of Estrone Sulfate in Hormone-Dependent Cancers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estrone sulfate (E1S), the most abundant circulating estrogen in postmenopausal women, serves as a critical reservoir for the formation of potent estrogens within tumor microenvironments. This technical guide provides an in-depth examination of the pivotal role of E1S in the pathobiology of hormone-dependent cancers, including breast, prostate, and endometrial carcinomas. We will dissect the enzymatic pathways governing the conversion of E1S to active estrogens, the transport mechanisms facilitating its cellular uptake, and the subsequent signaling cascades that drive cancer progression. This document consolidates key quantitative data, presents detailed experimental protocols for studying E1S metabolism and action, and visualizes complex biological and experimental workflows using the DOT language for Graphviz.

The Sulfatase Pathway: Fueling Tumor Growth

In hormone-dependent tissues, the local bioavailability of estrogens is a key determinant of cell proliferation and survival. While circulating levels of the potent estrogen 17β-estradiol (E2) are low in postmenopausal women and in men, tumor cells can exploit the large circulating pool of hormonally inactive E1S. The "sulfatase pathway" describes the intracellular conversion of E1S into the biologically active E2, providing a localized supply of estrogens that can stimulate tumor growth.[1]

This pathway involves a series of enzymatic steps:

-

Cellular Uptake: E1S, a hydrophilic molecule, requires active transport across the cell membrane. This is primarily mediated by members of the Organic Anion Transporting Polypeptide (OATP) family of transporters.[2][3]

-

Hydrolysis: Once inside the cell, the sulfate group is cleaved from E1S by the enzyme steroid sulfatase (STS) , yielding estrone (E1).[4][5] STS activity is often significantly higher in cancerous tissues compared to normal tissues.[6][7]

-

Conversion to Estradiol: E1 is then converted to the more potent estrogen, E2, by the action of 17β-hydroxysteroid dehydrogenases (17β-HSDs) .[1][8]

Conversely, the action of estrogen sulfotransferase (SULT1E1) can inactivate estrogens by catalyzing the transfer of a sulfonate group to them, converting them back to their sulfated forms.[6][9] The balance between STS and SULT1E1 activities is therefore a critical determinant of the intracellular estrogenic environment.

Below is a diagram illustrating the core sulfatase pathway.

References

- 1. ERα, A Key Target for Cancer Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sinobiological.com [sinobiological.com]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. sinobiological.com [sinobiological.com]

- 6. Sulforhodamine B assay protocol: Significance and symbolism [wisdomlib.org]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

The Sulfatase Pathway: A Technical Guide to the Conversion of Estrone Sulfate to Estradiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of estrone sulfate (E1S) to the biologically potent estrogen, estradiol (E2), is a critical process in the local production of estrogens in peripheral tissues. This "sulfatase pathway" plays a significant role in the pathophysiology of hormone-dependent diseases, particularly breast and endometrial cancers. Unlike the de novo synthesis of estrogens from cholesterol, this pathway utilizes the large circulating reservoir of biologically inactive E1S. This guide provides an in-depth technical overview of the core biochemical steps, key enzymatic players, regulatory mechanisms, and experimental methodologies relevant to the study of this pathway. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of endocrinology, oncology, and drug development.

The Biochemical Pathway: From Inactive Precursor to Potent Estrogen

The conversion of this compound to estradiol is a two-step intracellular process that relies on the coordinated action of specific transporters and enzymes.

-

Cellular Uptake of this compound: this compound, being a hydrophilic molecule, cannot passively diffuse across the lipophilic cell membrane. Its entry into target cells is mediated by a family of active transport proteins known as Organic Anion-Transporting Polypeptides (OATPs). Several OATP isoforms, including OATP1A2, OATP1B1, OATP1B3, and OATP4A1, have been identified as transporters of E1S. The expression and activity of these transporters are tissue-specific and can be dysregulated in disease states, influencing the intracellular availability of E1S.

-

Hydrolysis of this compound to Estrone: Once inside the cell, the sulfate group is cleaved from this compound by the enzyme steroid sulfatase (STS) , also known as steryl-sulfatase. This hydrolysis reaction converts the biologically inactive E1S into the weakly estrogenic estrone (E1). STS is a microsomal enzyme that is widely distributed throughout the body, with notable activity in the liver, placenta, and breast tissue.[1][2]

-

Reduction of Estrone to Estradiol: The final and rate-limiting step in this pathway is the conversion of estrone to the highly potent estradiol. This reaction is catalyzed by members of the 17β-hydroxysteroid dehydrogenase (17β-HSD) superfamily of enzymes. Specifically, reductive isoforms of 17β-HSD, such as 17β-HSD type 1, utilize NADPH as a cofactor to reduce the 17-keto group of estrone to a 17β-hydroxyl group, forming estradiol.[3][4] The expression and activity of different 17β-HSD isoforms vary between tissues and can significantly impact the local estrogenic environment.

The reverse reactions are catalyzed by estrogen sulfotransferase (SULT1E1), which converts estrone back to this compound, and oxidative 17β-HSD isoforms (e.g., 17β-HSD type 2), which convert estradiol to estrone. The balance between these activating and inactivating enzymes is crucial in determining the net intracellular concentration of estradiol.

Figure 1. The Sulfatase Pathway for Estradiol Biosynthesis.

Quantitative Data

The enzymatic activities and steroid concentrations within tissues are critical parameters for understanding the significance of the sulfatase pathway in both normal physiology and disease. The following tables summarize key quantitative data from the literature.

Table 1: Kinetic Parameters of Key Enzymes in the Sulfatase Pathway

| Enzyme | Substrate | Tissue/Cell Line | Km (µM) | Vmax (nmol/h/mg DNA) | Reference |

| Steroid Sulfatase (STS) | This compound | Purified Human | µM range | Not Applicable | [5] |

| This compound | Normal Breast (intact cells) | 6.0 ± 1.1 | 12.6 ± 1.4 | ||

| This compound | Normal Breast (homogenates) | 4.7 ± 1.0 | 18.3 | ||

| 17β-HSD Type 1 | Estrone | Purified | 0.03 ± 0.01 | Not Reported | [6] |

| Estrone | HEK-293-17β-HSD1 cells | 0.25 ± 0.04 | Not Reported | [6] | |

| Estrone | T47D breast cancer cells | 0.12 ± 0.02 | Not Reported | [6] | |

| 17β-HSD Type 2 | Estradiol | Purified | 0.35 ± 0.09 | Not Reported | [6] |

Table 2: Estrogen Concentrations in Human Breast Tissue (Postmenopausal Women)

| Estrogen | Normal Tissue (pmol/g) | Cancerous Tissue (pmol/g) | Reference |

| Estrone (E1) | 203 ± 71 | 320 ± 95 | |

| Estradiol (E2) | 172 ± 80 | 388 ± 106 | |

| This compound (E1S) | 237 ± 65 | 454 ± 110 |

Experimental Protocols

Accurate measurement of the components and activities of the sulfatase pathway is essential for research and drug development. The following are detailed methodologies for key experiments.

Protocol 1: Steroid Sulfatase (STS) Activity Assay (Radiometric)

This protocol is adapted from methodologies described for measuring STS activity in tissue homogenates and cell lysates.[7]

1. Materials:

-

[6,7-³H]-Estrone Sulfate (³H-E1S)

-

Unlabeled this compound (E1S)

-

Phosphate Buffer (e.g., 50 mM, pH 7.4)

-

Toluene-based scintillation fluid

-

Tissue homogenizer or cell lysis buffer (e.g., RIPA buffer)

-

Protein quantification assay (e.g., BCA assay)

-

Liquid scintillation counter

2. Procedure:

-

Sample Preparation:

-

For tissue samples, homogenize in ice-cold phosphate buffer.

-

For cell cultures, lyse the cells and collect the supernatant.

-

Determine the protein concentration of the homogenate or lysate.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add a specific amount of protein (e.g., 100 µg) from the sample.

-

Add phosphate buffer to a final volume of, for example, 500 µL.

-

Prepare the substrate solution by mixing ³H-E1S with unlabeled E1S to achieve the desired final concentration and specific activity.

-

Initiate the reaction by adding the substrate solution to the sample tubes.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 1-4 hours), ensuring the reaction is in the linear range.

-

-

Extraction of Liberated Estrone:

-

Stop the reaction by adding an organic solvent (e.g., toluene).

-

Vortex vigorously to extract the liberated ³H-Estrone into the organic phase.

-

Centrifuge to separate the aqueous and organic phases.

-

-

Quantification:

-

Transfer an aliquot of the organic phase to a scintillation vial.

-

Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

-

Calculation of Activity:

-

Calculate the amount of ³H-Estrone produced based on the specific activity of the substrate.

-

Express the STS activity as pmol of estrone formed per hour per mg of protein.

-

Protocol 2: 17β-Hydroxysteroid Dehydrogenase (17β-HSD) Activity Assay (Spectrophotometric)

This protocol measures the reductive activity of 17β-HSD (conversion of estrone to estradiol) by monitoring the oxidation of the cofactor NADPH.[8][9]

1. Materials:

-

Estrone

-

NADPH

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Tissue homogenate or cell lysate

-

Spectrophotometer capable of measuring absorbance at 340 nm

2. Procedure:

-

Sample Preparation:

-

Prepare tissue homogenates or cell lysates as described in Protocol 1.

-

-

Reaction Setup:

-

In a quartz cuvette, add the reaction buffer.

-

Add a specific amount of the sample protein.

-

Add estrone to the desired final concentration.

-

Equilibrate the mixture to the assay temperature (e.g., 37°C).

-

-

Measurement:

-

Initiate the reaction by adding NADPH to the cuvette.

-

Immediately start monitoring the decrease in absorbance at 340 nm over time. The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.

-

-

Calculation of Activity:

-

Calculate the rate of NADPH consumption using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

-

Express the 17β-HSD activity as nmol of NADPH oxidized per minute per mg of protein.

-

Protocol 3: this compound Cellular Uptake Assay

This protocol is designed to measure the uptake of this compound into cultured cells.

1. Materials:

-

[³H]-Estrone Sulfate (³H-E1S)

-

Cell culture medium

-

Plated cells of interest

-

Ice-cold Phosphate Buffered Saline (PBS)

-

Cell lysis solution (e.g., 0.1 M NaOH)

-

Scintillation fluid and counter

2. Procedure:

-

Cell Culture:

-

Seed cells in a multi-well plate and grow to the desired confluency.

-

-

Uptake Experiment:

-

Wash the cells with pre-warmed culture medium.

-

Add culture medium containing a known concentration of ³H-E1S to each well.

-

Incubate for various time points (e.g., 5, 15, 30 minutes) at 37°C.

-

-

Stopping the Uptake:

-

To stop the uptake, rapidly aspirate the medium and wash the cells multiple times with ice-cold PBS.

-

-

Cell Lysis and Quantification:

-

Lyse the cells by adding the cell lysis solution to each well.

-

Transfer the lysate to a scintillation vial.

-

Add scintillation fluid and measure the radioactivity.

-

-

Data Analysis:

-

Normalize the radioactivity counts to the protein content of each well.

-

Plot the uptake of ³H-E1S over time to determine the rate of uptake.

-

Signaling Pathways and Logical Relationships

The estradiol produced via the sulfatase pathway exerts its biological effects primarily through binding to and activating estrogen receptors (ERα and ERβ). This activation triggers a cascade of downstream signaling events, leading to changes in gene expression and cellular behavior.

Figure 2. Estrogen Receptor Signaling Pathways.

Conclusion

The conversion of this compound to estradiol via the sulfatase pathway is a pivotal mechanism for local estrogen production in peripheral tissues. A thorough understanding of the transporters, enzymes, and regulatory networks involved is crucial for researchers and drug development professionals. The data and experimental protocols provided in this guide offer a comprehensive resource for investigating this pathway and its implications in health and disease. Further research into the tissue-specific regulation of this pathway and the development of targeted inhibitors for STS and 17β-HSD isoforms hold significant promise for the treatment of hormone-dependent cancers.

References

- 1. Comparison of the in vitro conversion of estradiol-17 beta to estrone of normal and neoplastic human breast tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of 17 beta-hydroxysteroid dehydrogenase type 1 in endocrine and intracrine estradiol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Current knowledge of the multifunctional 17β-hydroxysteroid dehydrogenase type 1 (HSD17B1) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases [frontiersin.org]

- 6. The Contribution of 17beta-Hydroxysteroid Dehydrogenase Type 1 to the Estradiol-Estrone Ratio in Estrogen-Sensitive Breast Cancer Cells | PLOS One [journals.plos.org]

- 7. This compound Transport and Steroid Sulfatase Activity in Colorectal Cancer: Implications for Hormone Replacement Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzyme Activity Measurement for 17 Beta Hydroxysteroid Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 9. Enzyme Activity Measurement for Testosterone 17Beta-Dehydrogenase (NADP+) Using Spectrophotometric Assays [creative-enzymes.com]

Physiological Concentration of Estrone Sulfate in Plasma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrone sulfate (E1S) is the most abundant circulating estrogen in humans and serves as a key reservoir for the production of more potent estrogens, such as estradiol. Its long half-life and high concentration make it a stable marker of overall estrogenic activity. An accurate understanding of its physiological concentrations and the methodologies for its measurement are critical for research in endocrinology, oncology, and pharmacology. This guide provides a comprehensive overview of plasma this compound levels in various populations, details of common analytical methods, and visualizations of its metabolic pathway and experimental workflows.

Data Presentation: Physiological Plasma Concentrations of this compound

The following tables summarize the physiological concentrations of this compound in the plasma of various human populations as reported in the scientific literature. Concentrations have been standardized to nmol/L and pg/mL for ease of comparison.

Table 1: Plasma this compound Concentrations in Adult Females

| Population | Mean Concentration (nmol/L) | Concentration Range (nmol/L) | Mean Concentration (pg/mL) | Concentration Range (pg/mL) | Citation |

| Premenopausal Women | |||||

| Follicular Phase | 2.51 ± 0.90 | 907.5 ± 325.4 | [1] | ||

| Follicular Phase | 0.96 | 347.1 | [2] | ||

| Luteal Phase | 5.33 ± 1.55 | 1927.1 ± 560.4 | [1] | ||

| Luteal Phase | 1.74 | 629.1 | [2] | ||

| Mid-cycle (Peak) | 14.25 ± 2.94 | 5152.9 ± 1062.8 | [3] | ||

| Postmenopausal Women | |||||

| Healthy | 0.89 ± 0.60 | 321.8 ± 216.9 | [1] | ||

| Healthy | 0.13 - 1.16 | 37 - 320 | [4] | ||

| Healthy | 0.13 | 47.0 | [2] | ||

| With Breast Cancer | 0.96 ± 0.43 | 347.1 ± 155.5 | [1] | ||

| On Hormone Replacement | 2.56 | 925.6 | [2] | ||

| Pregnant Women | |||||

| First Trimester | 20 µg/L | 20,000 | [2] | ||

| Second Trimester | 66 µg/L | 66,000 | [2] | ||

| Third Trimester | 105 µg/L | 105,000 | [2] |

Conversion factors: 1 nmol/L ≈ 361.4 pg/mL for this compound. 1 µg/L = 1000 pg/mL.

Table 2: Plasma this compound Concentrations in Adult Males

| Population | Mean Concentration (nmol/L) | Concentration Range (nmol/L) | Mean Concentration (pg/mL) | Concentration Range (pg/mL) | Citation |

| Healthy Adult Men | |||||

| Normal | 2.62 ± 0.79 | 946.9 ± 285.5 | [1] | ||

| Normal | 0.96 | 347.1 | [2] | ||

| Obese | 524 - 1115 | [5] | |||

| Men with Cirrhosis | 1.43 ± 0.95 | 516.9 ± 343.3 | [1] |

Table 3: Serum this compound Concentrations in Children and Adolescents

| Population | Concentration Details | Citation |

| Prepubertal Children | Very low concentrations, often below the limit of quantification (LOQ) of 0.2 nmol/L. No significant sex differences. | [6][7] |

| Pubertal Children & Adolescents | Marked increase in both sexes throughout puberty. Adolescent girls have three to four times higher concentrations than adolescent boys by the end of puberty. | [6] |

Experimental Protocols for Measuring Plasma this compound

The accurate quantification of this compound in plasma is crucial for research and clinical applications. The following sections detail the methodologies of three common analytical techniques.

Radioimmunoassay (RIA)

Radioimmunoassay was a historically common method for the determination of this compound.[1][8][9] Methodologies can be broadly categorized into indirect and direct assays.

Indirect RIA Protocol:

-

Extraction of Free Steroids: Plasma samples are first treated with an organic solvent, such as diethyl ether, to remove unconjugated steroids.[1]

-

Isolation of Steroid Sulfates: The remaining aqueous phase containing the steroid sulfates is then treated with a reagent like Vlitos' reagent (methylene blue in dilute H2SO4/Na2SO4 solution) to isolate the sulfated steroids.[1]

-

Enzymatic Hydrolysis: The isolated this compound is subjected to enzymatic hydrolysis using sulfatase to liberate free estrone.[1][4]

-

Chromatographic Purification: The resulting estrone is then purified using chromatography, for instance, on a Celite column.[1]

-

Radioimmunoassay: The purified estrone is quantified using a standard radioimmunoassay procedure, involving competitive binding with a radiolabeled estrone tracer to a specific antibody.

Direct RIA Protocol:

More recent RIA methods have been developed for the direct measurement of this compound without the need for hydrolysis, simplifying the procedure.[2]

-

Sample Preparation: Plasma or serum samples may undergo a simple purification step, such as using a Sep-pak C18 cartridge, to eliminate potential interferences.[9]

-

Immunoassay: The sample is then incubated with a highly specific antiserum raised against this compound and a radiolabeled this compound tracer.

-

Separation and Counting: The antibody-bound fraction is separated from the free fraction, and the radioactivity is measured to determine the concentration of this compound.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is another immunoassay technique used for the quantification of this compound, offering a non-radioactive alternative to RIA. Commercial ELISA kits are widely available.[10][11][12][13]

Typical Competitive ELISA Protocol:

-

Sample and Standard Preparation: Plasma samples and a series of standards of known this compound concentrations are prepared.

-

Competitive Binding: The samples and standards are added to microplate wells that are pre-coated with an antibody specific for this compound. An enzyme-conjugated this compound is then added to each well. The this compound in the sample competes with the enzyme-conjugated this compound for binding to the limited number of antibody sites.

-

Washing: The wells are washed to remove any unbound components.

-

Substrate Addition: A substrate for the enzyme is added, which results in a color change. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

-

Measurement: The absorbance is read using a microplate reader at a specific wavelength (e.g., 450 nm), and the concentration of this compound in the samples is determined by comparison to the standard curve.[11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for steroid hormone analysis due to its high specificity, sensitivity, and accuracy, which allows for the simultaneous measurement of multiple steroids.[6][14][15]

General LC-MS/MS Protocol:

-

Sample Preparation:

-

Protein Precipitation: Plasma or serum samples are treated with a solvent like methanol or acetonitrile to precipitate proteins.[6]

-

Extraction: A liquid-liquid extraction (e.g., with diethyl ether) or solid-phase extraction may be employed for further purification.[14] Some methods utilize automated sample preparation using 96-well filter plates.[6]

-

Immunoaffinity Extraction (Optional): For enhanced selectivity, some methods incorporate an immunoaffinity extraction step using antibodies specific to the analytes to purify the sample before LC-MS/MS analysis.[14]

-

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. The different components of the sample are separated as they pass through a chromatographic column.

-

Ionization: The separated components are then introduced into the mass spectrometer and are ionized, typically using electrospray ionization (ESI).[14]

-

Mass Analysis: The ionized molecules are then passed through two mass analyzers (tandem mass spectrometry). The first mass analyzer selects the precursor ion (the ionized this compound molecule), which is then fragmented. The second mass analyzer selects a specific fragment ion for detection. This process, known as multiple reaction monitoring (MRM), provides high specificity.

-

Quantification: The amount of the specific fragment ion detected is proportional to the concentration of this compound in the original sample.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Metabolic pathway of this compound.

Caption: Experimental workflow for LC-MS/MS analysis.

References

- 1. This compound concentrations in plasma of normal individuals, postmenopausal women with breast cancer, and men with cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rapid, convenient radioimmunoassay of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Estrone sulfatase activity in the human brain and this compound levels in the normal menstrual cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plasma this compound levels in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Obese men have elevated plasma levels of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Determination of this compound, testosterone, androstenedione, DHEAS, cortisol, cortisone, and 17α-hydroxyprogesterone by LC-MS/MS in children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ascopubs.org [ascopubs.org]

- 9. Determination of this compound in plasma by radioimmunoassay without deconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cloud-clone.com [cloud-clone.com]

- 11. arborassays.com [arborassays.com]

- 12. This compound ELISA Kit (A4942) [antibodies.com]

- 13. Estrone-3-Sulfate (E1S) Competitive ELISA Kit (EIA17E3S) - Invitrogen [thermofisher.com]

- 14. LC-MS/MS coupled with immunoaffinity extraction for determination of estrone, 17beta-estradiol and estrone 3-sulfate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

estrone sulfate transport into target tissues

An In-depth Technical Guide on the Core of Estrone Sulfate Transport into Target Tissues

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (E1S), an estrogen conjugate, is the most abundant circulating estrogen in postmenopausal women. While biologically inactive, its transport into target tissues and subsequent conversion to the potent estrogen, estradiol, is a critical process in the pathophysiology of hormone-dependent diseases, notably breast and endometrial cancers. Due to its hydrophilic nature, E1S cannot passively diffuse across cell membranes and relies on carrier-mediated transport.[1][2] This guide provides a comprehensive overview of the mechanisms governing E1S transport, the key transporters involved, their kinetic properties, and the experimental methodologies used to study these processes. A central focus is the "sulfatase pathway," a key mechanism in intracrine steroid biosynthesis.[3][4]

The Central Role of Membrane Transporters in this compound Uptake

The uptake of E1S from the bloodstream into target cells is primarily mediated by members of the Solute Carrier (SLC) superfamily of transporters. Specifically, the Organic Anion Transporting Polypeptides (OATPs) and, to a lesser extent, the Organic Anion Transporters (OATs) are the principal facilitators of this process.[3]

Key Transporter Families:

-

Organic Anion Transporting Polypeptides (OATPs/SLCO): This is the most significant family of transporters for E1S. Several members have been shown to transport E1S, including OATP1A2, OATP1B1, OATP1B3, OATP2B1, OATP3A1, and OATP4A1.[1][5][6] These transporters are expressed in a wide range of tissues and play a crucial role in the disposition of various endogenous and xenobiotic compounds.[1][6][7]

-

Organic Anion Transporters (OATs/SLC22A): While also capable of transporting organic anions, their role in E1S transport appears to be less prominent than that of the OATPs in many tissues.

-

Sodium-Dependent Organic Anion Transporter (SOAT/SLC10A6): This transporter has also been identified as capable of transporting E1S.

The expression of these transporters can be altered in cancerous tissues compared to their normal counterparts, leading to increased intratumoral accumulation of E1S and fueling cancer growth.[1][2][5] For instance, studies have shown that the expression of OATP1A2, OATP1B1, OATP1B3, OATP2B1, and OATP3A1 is higher in some breast cancer cell lines compared to non-malignant breast cells.[5] Conversely, other studies have reported significantly higher mRNA expression of OATP2B1, OATP3A1, and OATP4A1 in non-malignant breast tissue compared to tumor samples.[2] This highlights the complexity and context-dependent nature of transporter expression in cancer.

Quantitative Data on this compound Transport

The following table summarizes the kinetic parameters (Michaelis-Menten constant, Kₘ, and maximum velocity, Vₘₐₓ) for E1S transport by various transporters in different experimental systems. These values are crucial for understanding the affinity and capacity of the transport process.

| Cell Line/System | Predominant Transporter(s) | Kₘ (µM) | Vₘₐₓ (pmol/mg protein/min) | Reference |

| T-47D (Breast Cancer) | OATP-D (OATP3A1), OATP-E (OATP4A1) suggested | 7.6 | 172 | [8] |

| Caco-2 (Intestinal) | OATP-B (OATP2B1) - High-affinity component | 1.81 | Not specified | [9] |

| Caco-2 (Intestinal) | Low-affinity component | 1400 | Not specified | [9] |

| HEK293 expressing OATP-B | OATP-B (OATP2B1) | 1.56 | Not specified | [9] |

The Sulfatase Pathway: From Inactive Precursor to Potent Estrogen

Once transported into the cell, E1S becomes a substrate for the enzyme steroid sulfatase (STS) . This enzyme hydrolyzes the sulfate group, converting E1S into estrone (E1).[3][4] Estrone can then be further converted to the highly potent estrogen, 17β-estradiol (E2), by the action of 17β-hydroxysteroid dehydrogenases (17β-HSDs).[3][10] This intracellular synthesis of active estrogens from a circulating inactive precursor is a hallmark of intracrinology and is a key driver of hormone-dependent cancer cell proliferation.[3][4]

The following diagram illustrates the sulfatase pathway, from E1S uptake to the activation of estrogen receptors.

Experimental Protocols

This section details standardized methodologies for investigating E1S transport and the expression of relevant transporters.

Protocol 1: In Vitro this compound Uptake Assay

This protocol is designed to quantify the uptake of E1S into cultured cells.

Methodology:

-

Cell Culture: Plate cells (e.g., MCF-7, T-47D) in multi-well plates and grow to 80-90% confluency.

-

Starvation (Optional): For studies involving hormonal regulation, starve cells in phenol red-free medium supplemented with charcoal-stripped fetal bovine serum for 24-72 hours prior to the assay.[11]

-

Pre-incubation: Wash cells twice with a pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4). Pre-incubate the cells in this buffer for 10-15 minutes at 37°C.

-

Initiate Uptake: Remove the pre-incubation buffer and add fresh, pre-warmed buffer containing a known concentration of radiolabeled E1S (e.g., [³H]E1S). For inhibition studies, co-incubate with the test compounds.

-

Incubation: Incubate the plates at 37°C for various time points to determine the initial rate of uptake (e.g., 2, 5, 10, 15, 30 minutes).[11]

-

Stop Reaction: Terminate the uptake by rapidly aspirating the substrate-containing medium and washing the cells three times with ice-cold uptake buffer.

-

Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer or 0.1 M NaOH).

-

Quantification:

-

Transfer a portion of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Use another portion of the lysate to determine the total protein concentration using a standard method like the bicinchoninic acid (BCA) assay.[11]

-

-

Data Analysis: Express the uptake as picomoles of E1S per milligram of total cell protein. For kinetic analysis, perform uptake assays over a range of E1S concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Protocol 2: Analysis of Transporter Expression

This protocol outlines the steps to quantify the mRNA and protein expression of OATP transporters in tissue samples or cultured cells.

A. Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression

-

RNA Extraction: Isolate total RNA from tissue homogenates or cell pellets using a commercial kit (e.g., RNeasy Kit, Qiagen) or a TRIzol-based method. Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.

-

Primer and Probe Design: Design or obtain validated primers and probes specific for the OATP gene of interest and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

qPCR Reaction: Perform qPCR using a suitable master mix (e.g., SYBR Green or TaqMan) on a real-time PCR system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.

-

Data Analysis: Calculate the relative expression of the target OATP gene using the comparative Cₜ (ΔΔCₜ) method, normalizing to the expression of the housekeeping gene.

B. Western Blotting for Protein Expression

-

Protein Extraction: For membrane-bound transporters like OATPs, it is crucial to isolate the membrane protein fraction. This can be achieved through differential centrifugation or using specialized membrane protein extraction kits. Alternatively, whole-cell lysates can be prepared using RIPA buffer.[12][13]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-50 µg of protein per lane on a 7.5-10% SDS-polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block non-specific binding sites on the membrane by incubating with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific to the OATP of interest (e.g., anti-OATP1B1, anti-OATP2B1) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal with an imaging system.[12]

-

Analysis: Perform densitometric analysis of the bands using image analysis software. Normalize the OATP band intensity to a loading control protein like β-actin or GAPDH.

Conclusion and Future Directions

The transport of this compound into target tissues is a highly regulated and critical process, particularly in the context of hormone-dependent cancers. The OATP family of transporters are the primary mediators of this uptake, providing the necessary substrate for the intracrine production of potent estrogens via the sulfatase pathway. Understanding the kinetic properties and expression patterns of these transporters offers significant opportunities for drug development. Targeting E1S transporters or the downstream steroid sulfatase enzyme represents a promising therapeutic strategy to limit the availability of active estrogens in tumors. Future research should focus on further elucidating the regulation of OATP expression in cancer, developing more specific inhibitors, and exploring the potential of these transporters as biomarkers for disease prognosis and therapeutic response.

References

- 1. The Expression and Function of Organic Anion Transporting Polypeptides in Normal Tissues and in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Altered expression of organic anion transporter polypeptide (OATP) genes in human breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Sulfatase Pathway for Estrogen Formation: Targets for the Treatment and Diagnosis of Hormone-Associated Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Tumor-Specific Expression of Organic Anion-Transporting Polypeptides: Transporters as Novel Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. OATPs, OATs and OCTs: the organic anion and cation transporters of the SLCO and SLC22A gene superfamilies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Involvement of estrone-3-sulfate transporters in proliferation of hormone-dependent breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Predominant contribution of organic anion transporting polypeptide OATP-B (OATP2B1) to apical uptake of estrone-3-sulfate by human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In breast cancer subtypes steroid sulfatase (STS) is associated with less aggressive tumour characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | this compound Transport and Steroid Sulfatase Activity in Colorectal Cancer: Implications for Hormone Replacement Therapy [frontiersin.org]

- 12. 4.3. Western Blotting [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on Estrogen Sulfotransferase (SULT1E1) Activity on Estrone

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic activity of estrogen sulfotransferase (SULT1E1) on its key substrate, estrone. The document details the biochemical kinetics, experimental methodologies for activity assessment, and the physiological context of this crucial metabolic pathway.

Introduction to Estrogen Sulfotransferase (SULT1E1)

Estrogen sulfotransferase, encoded by the SULT1E1 gene, is a phase II metabolizing enzyme that plays a pivotal role in regulating the biological activity of estrogens.[1][2][3] It catalyzes the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of estrogens, such as estrone and estradiol.[1][4][5] This sulfonation reaction converts biologically active estrogens into inactive, water-soluble estrogen sulfates, thereby modulating their local and systemic concentrations and preventing their interaction with estrogen receptors.[1][3] The reaction is reversible, with steroid sulfatase (STS) catalyzing the hydrolysis of estrogen sulfates back to their active forms.[1][5] SULT1E1 exhibits a high affinity for estrogens, with Michaelis-Menten constants (Km) in the nanomolar range, making it a key regulator of estrogen homeostasis at physiological concentrations.[2][6][7]

Quantitative Data on SULT1E1 Kinetic Parameters

The enzymatic efficiency of SULT1E1 is characterized by its kinetic parameters, primarily the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). These parameters are crucial for understanding the enzyme's affinity for its substrates and its catalytic capacity. Below is a summary of reported kinetic parameters for human SULT1E1 with estrone and other relevant substrates.

| Substrate | Km (nM) | Vmax (nmol/min/mg) | Catalytic Efficiency (Vmax/Km) (ml/min/mg) | Source / Comments |

| Estrone (E1) | 1.8 | - | - | Sheep placenta[1] |

| Estradiol (E2) | 0.27 | - | - | Mouse[1] |

| Estradiol (E2) | ~20 | - | - | General value for endogenous steroids[8] |

| Estradiol (E2) | 4.4 ± 1.2 | 0.13 ± 0.01 | 0.030 ± 0.008 | Recombinant human SULT1E1[2] |

| Ethinyl Estradiol (EE) | 6.7 | - | - | Recombinant human SULT1E1[1] |

| 4-Hydroxytamoxifen | 200 | - | - | Recombinant human SULT1E1[1] |

Note: Vmax and Catalytic Efficiency values are often reported under specific experimental conditions and can vary between studies. The table presents available data for comparison.

Substrate inhibition is a known characteristic of SULT1E1, where at higher concentrations of the estrogen substrate, the enzyme's activity can be inhibited.[1][6][7] For instance, while estrone is sulfonated at a concentration of 1.8 nM, it can inhibit SULT1E1 activity at 40 nM.[1]

Experimental Protocols for Measuring SULT1E1 Activity

Accurate measurement of SULT1E1 activity is fundamental for research in endocrinology, oncology, and drug development. A variety of assays have been developed, each with its own advantages and limitations. Detailed methodologies for three key experimental approaches are provided below.

Radiometric Assay

This is a classic and highly sensitive method for determining SULT1E1 activity, relying on the transfer of a radiolabeled sulfonate group from [³⁵S]PAPS to the estrogen substrate.

Principle: The enzymatic reaction utilizes [³⁵S]PAPS as the sulfate donor. The resulting [³⁵S]estrone sulfate product is separated from the unreacted [³⁵S]PAPS, and the radioactivity of the product is quantified by liquid scintillation counting.

Materials:

-

Recombinant human SULT1E1 or tissue cytosol

-

Estrone

-

[³⁵S]PAPS (3'-phosphoadenosine-5'-phospho[³⁵S]sulfate)

-

Potassium phosphate buffer (pH 6.5)

-

Dithiothreitol (DTT)

-

Magnesium Chloride (MgCl₂)

-

Acetonitrile

-

Tris-HCl buffer

-

Barium hydroxide

-

Barium chloride

-

Zinc sulfate

-

Scintillation cocktail

-

Microcentrifuge tubes

-

Liquid scintillation counter

Protocol:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

10 mM Potassium phosphate buffer (pH 6.5)

-

8 mM DTT

-

1.25 mM MgCl₂

-

Desired concentration of estrone (e.g., 50 nM)

-

Recombinant SULT1E1 or cytosolic protein extract

-

-